Glymidine sodium
Overview
Description
Glymidine sodium, also known as glycodiazine and marketed under the trade name Gondafon, is a sulfonamide antidiabetic drug. It is structurally related to the sulfonylureas and was first reported in 1964. This compound was introduced to clinical use in Europe in the mid to late 1960s . This compound is used to lower blood glucose levels by increasing the secretion of insulin from the pancreas and enhancing the sensitivity of peripheral tissues to insulin .
Preparation Methods
The synthesis of glymidine sodium involves the reaction of 5-(2-methoxyethoxy)pyrimidine-2-amine with benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Glymidine sodium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Glymidine sodium has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfonamides and their derivatives.
Biology: this compound is used to investigate the mechanisms of insulin secretion and glucose metabolism.
Medicine: The compound is studied for its potential use in treating noninsulin-dependent (type 2) diabetes mellitus.
Mechanism of Action
The mechanism of action of glymidine sodium involves stimulating the release of insulin from functioning pancreatic beta cells. This compound likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. This depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, leading to an increase in intracellular calcium ion concentration. The elevated calcium levels induce the secretion of insulin, which helps lower blood glucose levels .
Comparison with Similar Compounds
Glymidine sodium is structurally related to other sulfonylureas, such as tolbutamide, chlorpropamide, and glibenclamide. These compounds share a similar mechanism of action but differ in their potency, duration of action, and side effect profiles. For example:
Tolbutamide: Has a shorter duration of action compared to this compound.
Chlorpropamide: Has a longer duration of action and a higher risk of causing hypoglycemia.
Glibenclamide: Is more potent and has a longer duration of action compared to this compound.
This compound is unique in its specific structure, which includes a pyrimidine ring substituted with a methoxyethoxy group, contributing to its distinct pharmacological properties .
Properties
IUPAC Name |
sodium;benzenesulfonyl-[5-(2-methoxyethoxy)pyrimidin-2-yl]azanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N3O4S.Na/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12;/h2-6,9-10H,7-8H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQDEHHKOXSIEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=CC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N3NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-20-9 | |
Record name | Glymidine sodium [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glymidine sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYMIDINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPY3C057X1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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